FR173657
Description
FR173657 ((E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide) is a non-peptide, orally active antagonist of the bradykinin (BK) B2 receptor. It was developed through optimization of a lead compound identified via random screening . Key pharmacological characteristics include:
- High selectivity: Inhibits B2 receptor binding (IC₅₀ = 5.6 ± 1.0 × 10⁻⁷ M in guinea pig colon) without affecting B1 receptors or other receptors (e.g., α1-adrenergic, cholinergic, or histamine receptors) even at 10⁻⁶ M .
- Oral bioavailability: Demonstrates dose-dependent inhibition of BK-induced bronchoconstriction (ED₅₀ = 0.075 mg/kg in guinea pigs) and carrageenan-induced paw edema (ED₅₀ = 6.8 mg/kg in mice) .
Properties
IUPAC Name |
(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWRUGRUFVXGC-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101144 | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167838-64-4 | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167838-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FR 173657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FR-173657 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of FR-173657 involves several steps. The condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride in the presence of sodium hydride in dimethylformamide yields the corresponding benzyl ether. This intermediate is then reduced with iron and hydrochloric acid in a methanol-water mixture to produce an aniline derivative. The aniline is acylated with 2-phthalimidoacetyl chloride using 4-dimethylaminopyridine and pyridine to form an amide, which is subsequently methylated at the amide nitrogen with sodium hydride and methyl iodide in dimethylformamide. The phthalimido group is then removed with hydrazine in refluxing ethanol to yield glycine anilide, which is finally acylated with acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide .
Chemical Reactions Analysis
FR-173657 undergoes various chemical reactions, including:
Oxidation and Reduction: The synthesis involves the reduction of a nitro group to an aniline.
Substitution: The synthesis includes nucleophilic substitution reactions, such as the condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride.
Acylation: The compound undergoes acylation reactions to form amides.
Methylation: Methylation of the amide nitrogen is a key step in the synthesis.
Scientific Research Applications
FR-173657 has been extensively studied for its potential therapeutic applications. It is primarily used in research related to inflammation and cardiovascular diseases. The compound has shown efficacy in inhibiting bradykinin-induced bronchoconstriction and carrageenin-induced paw edema in animal models, making it a valuable tool for studying inflammatory diseases . Additionally, FR-173657 has been evaluated for its potential in treating skin inflammation and other conditions involving the bradykinin B2 receptor .
Mechanism of Action
FR-173657 acts as a competitive antagonist of the bradykinin B2 receptor. By binding to this receptor, it prevents bradykinin from exerting its effects, which include vasodilation and increased vascular permeability. This antagonistic action helps in reducing inflammation and other symptoms associated with bradykinin activity .
Comparison with Similar Compounds
Hoe 140 (Icatibant)
- Binding affinity : Hoe 140 is a peptide antagonist with higher B2 receptor affinity (Ki = 0.4–1.1 nM) compared to FR173657 (Ki = 3.6–7.0 nM in human cells) .
- Oral activity : Unlike this compound, Hoe 140 lacks oral bioavailability, requiring parenteral administration .
- Species specificity : this compound shows superior potency in rodent models (e.g., carrageenan-induced edema in rats), whereas Hoe 140 is more effective in human tissues .
NPC 567
- Mechanism : Peptide antagonist with lower affinity for human B2 receptors (Ki = 120 nM) compared to this compound .
- Functional antagonism : NPC 567 is less effective in suppressing BK-induced smooth muscle contraction in human umbilical vein (HUV) assays .
Comparison with Non-Peptide Antagonists
WIN 64338
- Species selectivity : WIN 64338 binds rat B2 receptors with 3.8–6.6-fold higher affinity than human receptors, whereas this compound exhibits 10-fold higher affinity for rat receptors .
- Functional profile : WIN 64338 displays insurmountable antagonism (reduces maximal BK response in HUV), unlike this compound, which behaves as a competitive antagonist .
MEN16132 (Fasitibant)
- Potency: MEN16132 has subnanomolar affinity (pKi = 10.3–10.4) for B2 receptors, outperforming this compound (pKi = 8.2–9.1) in human and pig assays .
- Clinical progress : MEN16132 advanced to clinical trials for osteoarthritis pain, while this compound remains in preclinical studies .
Key Pharmacological Data
Table 1: Binding Affinities (Ki Values)
| Compound | Human B2 Receptor (nM) | Rat B2 Receptor (nM) |
|---|---|---|
| This compound | 3.6–7.0 | 0.4–1.5 |
| Hoe 140 | 0.4–1.1 | 0.5–1.2 |
| WIN 64338 | 64–1450 | 16–64 |
| MEN16132 | 0.04–0.05 | 0.05–0.07 |
Table 2: Functional Efficacy
| Model | This compound (ED₅₀/IC₅₀) | Hoe 140 (ED₅₀/IC₅₀) |
|---|---|---|
| BK-induced bronchoconstriction (guinea pig) | 0.075 mg/kg | 0.03 mg/kg (IV) |
| Carrageenan paw edema (mouse) | 6.8 mg/kg | Inactive orally |
| Pancreatitis inhibition (rat) | 10 mg/kg | 1 mg/kg (IV) |
Advantages and Limitations of this compound
- Advantages: Oral activity enhances patient compliance in chronic conditions like arthritis or asthma . Species-specific efficacy in rodents supports translational research .
- Limitations: Lower human B2 receptor affinity compared to peptide antagonists like Hoe 140 . Limited clinical data compared to newer non-peptide antagonists (e.g., MEN16132) .
Biological Activity
FR173657 is a potent non-peptide antagonist of the bradykinin B2 receptor, which has significant implications in various biological processes, particularly in inflammatory responses and pain modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in different models, and relevant case studies.
Overview of this compound
- Chemical Classification : Non-peptide bradykinin B2 receptor antagonist.
- Molecular Mechanism : Inhibits the action of bradykinin, a peptide that plays a crucial role in inflammation and pain signaling.
- Therapeutic Potential : Investigated for applications in inflammatory diseases, pain management, and skin disorders like psoriasis.
This compound exhibits its biological activity primarily through the blockade of B2 receptors. This inhibition leads to a reduction in bradykinin-induced effects such as plasma extravasation and inflammatory cell recruitment. Research indicates that this compound has high affinity and selectivity for the B2 receptor, making it an effective candidate for therapeutic use.
1. Antagonistic Effects on Inflammation
A study demonstrated that this compound significantly reduced plasma extravasation in various animal models. The results indicated a marked decrease in inflammatory markers when administered prior to inflammatory stimuli.
| Study | Model | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| Rats | 3, 10, 30 | Dose-dependent reduction in plasma exudation. | |
| Mice | 10 | Significant decrease in CD3+ T cell infiltration. |
2. Effects on Psoriasis-like Disease
In a psoriasis model induced by imiquimod, this compound was shown to improve skin lesions significantly. The treatment resulted in:
- Decreased cellularity of immune cells (neutrophils, macrophages).
- Reduction in IL-17 levels.
- Improvement in clinical scores based on the Psoriasis Area and Severity Index (PASI).
The following table summarizes the effects observed:
| Treatment Group | CD3+ T Cells (cells/mm²) | PASI Score (0-12) |
|---|---|---|
| Vehicle | 150 ± 20 | 9.5 ± 1.0 |
| This compound (10) | 70 ± 15 | 4.0 ± 0.5 |
| This compound (30) | 50 ± 10 | 2.5 ± 0.3 |
Study on Pulmonary Ischemia-Reperfusion Injury
In another investigation involving pulmonary ischemia-reperfusion injury, this compound administration resulted in decreased lung injury markers and improved oxygenation levels post-surgery. The study highlighted its potential as a protective agent against ischemic damage.
Clinical Implications
The findings from various studies suggest that this compound may have broader applications beyond inflammation and pain management, potentially extending to conditions like asthma and other respiratory disorders where bradykinin plays a role.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
